2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound that features a thiazole ring and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione typically involves the formation of the thiazole ring followed by the introduction of the dioxane moiety. One common method involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with a suitable dioxane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-5-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione
- 2,2-dimethyl-5-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione
Uniqueness
2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
2,2-dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-4-6-11(7-5-10)13-9-24-16(19-13)18-8-12-14(20)22-17(2,3)23-15(12)21/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZNRJONTNNVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC(OC3=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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